N-(3-bromophenyl)quinazolin-4-amine
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C14H10BrN3 |
|---|---|
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
N-(3-bromophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C14H10BrN3/c15-10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14/h1-9H,(H,16,17,18) |
Clé InChI |
SUTRLYZWRGPLSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br |
Origine du produit |
United States |
The Quinazoline Scaffold: a Cornerstone in Modern Drug Discovery
The quinazoline (B50416) nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This designation stems from its ability to bind to multiple biological targets with high affinity, facilitating the discovery of medicinally active compounds. nih.gov Its structural features allow for the introduction of various substituents, enabling the fine-tuning of its physicochemical and biological properties. ontosight.aiwisdomlib.org This versatility has made the quinazoline core a central component in the design of numerous therapeutic agents. mdpi.comresearchgate.net
The significance of the quinazoline scaffold is underscored by its presence in several clinically approved drugs. nih.gov For instance, Prazosin and Doxazosin, both containing the quinazoline moiety, are utilized in the management of hypertension. nih.gov In the realm of oncology, Gefitinib and Erlotinib are notable examples of quinazoline-based drugs that act as potent and selective inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govnih.gov
A Broad Spectrum of Biological Activities
The therapeutic relevance of the quinazoline (B50416) scaffold is a direct consequence of the wide array of biological activities exhibited by its derivatives. mdpi.comresearchgate.netnih.gov Extensive research has demonstrated that compounds incorporating the quinazoline core possess potent pharmacological effects across various disease areas. wisdomlib.orgresearchgate.netebi.ac.uknih.gov
A significant area of investigation has been the anticancer properties of quinazoline derivatives. mdpi.comnih.gov These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of DNA repair enzymes, interference with tubulin polymerization, and the aforementioned inhibition of EGFR. nih.govnih.gov Beyond oncology, quinazoline derivatives have displayed a remarkable range of activities, including:
Antimicrobial activity: Demonstrating efficacy against various bacterial and fungal strains. nih.govjclmm.com
Anti-inflammatory effects: Showing potential in mitigating inflammatory processes. mdpi.comresearchgate.net
Antiviral properties: Exhibiting activity against viruses such as influenza and HIV. mdpi.comresearchgate.net
Anticonvulsant activity: Indicating potential for the treatment of seizures. nih.govneliti.com
Neuroprotective effects: Research suggests a role in addressing neurodegenerative conditions like Alzheimer's disease by inhibiting cholinesterases and β-amyloid aggregation. mdpi.com
The Rationale for Investigating N 3 Bromophenyl Quinazolin 4 Amine
Contemporary Approaches to Quinazoline Core Construction
The construction of the fundamental quinazoline ring is the initial and critical phase in the synthesis of this compound. Modern organic synthesis has produced a variety of sophisticated methods that allow for the efficient and regioselective assembly of this bicyclic heterocycle from diverse starting materials. These strategies often employ transition-metal catalysis or multicomponent reactions to build the desired framework with high degrees of complexity and substitution.
Regioselective annulation and cyclization are at the heart of quinazoline synthesis, ensuring that substituents are placed at the correct positions on the final ring system. These strategies involve the formation of the pyrimidine (B1678525) portion of the quinazoline onto a pre-existing benzene (B151609) ring derivative.
Several powerful methods include:
Metal-Catalyzed Cycloadditions and Annulations: Transition metals like cobalt, copper, and palladium are widely used to catalyze the formation of the quinazoline core. For instance, a cobalt-catalyzed [4+2] cycloaddition of imines with dioxazolones provides a pathway to multi-functionalized quinazolines through a tandem C-H amidation and intramolecular cyclization process. nih.gov Similarly, copper-catalyzed tandem reactions can assemble the ring from simple precursors like 2-bromobenzyl bromide derivatives, aldehydes, and ammonium (B1175870) hydroxide. nih.gov Palladium catalysis is employed in the regioselective intramolecular oxidative C-H amination of aromatic strained amides to yield fused quinazolinone systems. nih.gov
Multicomponent Reactions (MCRs): Ugi four-component reactions (Ugi-4CR) offer a convergent approach to building complex quinazolinone derivatives. One strategy involves an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation to form the heterocyclic core. acs.org This highlights the power of MCRs to rapidly generate molecular diversity from simple building blocks. acs.org
Cascade Reductive Cyclization: An efficient route to N4-substituted 2,4-diaminoquinazolines involves a tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization using an iron-HCl system. organic-chemistry.org This cascade process forms multiple bonds in a single synthetic sequence, offering an economical alternative to traditional methods that often require harsh conditions. organic-chemistry.org
Table 1: Overview of Modern Quinazoline Core Construction Strategies
| Synthetic Strategy | Catalyst/Reagent | Starting Materials | Key Features |
|---|---|---|---|
| [4+2] Cycloaddition | Cobalt-based catalyst | Imines, Dioxazolones | Tandem C-H amidation and intramolecular cyclization. nih.gov |
| Ugi-4CR Annulation | Palladium catalyst | o-iodobenzaldehyde, Acid, Isocyanide, Amine | Multicomponent approach followed by cyclization. acs.org |
| Tandem Amination/Cyclization | Copper catalyst | 2-bromobenzyl bromides, Aldehydes, NH₄OH | Forms 2-aminobenzyl amines in situ, followed by condensation and cyclization. nih.gov |
| Cascade Reductive Cyclization | Iron/HCl | Methyl N-cyano-2-nitrobenzimidates, Amines | Tandem condensation and reductive cyclization. organic-chemistry.org |
| Intramolecular C-H Amination | Palladium catalyst | Aromatic strained amides | Regioselective formation of fused quinazolinone heterocycles. nih.gov |
The formation of amide bonds is a frequent and essential step in many quinazoline synthesis pathways, often preceding or being integrated into the final cyclization step. nih.gov
Dehydrogenative Coupling: A manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides presents a direct method for synthesizing 2-substituted quinazolines. nih.govmdpi.com This reaction proceeds through an initial amidation followed by cyclization.
Ullmann Condensation: A ligand-free, copper-catalyzed Ullmann condensation of o-iodobenzaldehyde derivatives with amidine hydrochlorides provides a one-pot approach to highly functionalized quinazolines under mild conditions. nih.govnih.gov
Cyclocondensation of Benzamides: Quinazolin-4-ones can be synthesized via the cyclocondensation of 2-aminobenzamides with various partners. For example, reacting 2-aminobenzamides with aldehydes, catalyzed by copper salts or other agents, leads to the formation of the quinazolinone ring. acs.orgnih.gov A transition-metal-free alternative involves the base-promoted reaction of ortho-fluorobenzamides with amides, which proceeds through a nucleophilic aromatic substitution followed by intramolecular cyclization. acs.org
Introduction of the (3-bromophenyl)amino Moiety at C-4
Once the quinazoline core is established, a key step in synthesizing the target molecule is the introduction of the (3-bromophenyl)amino group at the C-4 position. This is typically achieved on a quinazoline scaffold that has been pre-functionalized with a suitable leaving group at the C-4 position, most commonly a chlorine atom.
The introduction of the amine substituent is overwhelmingly accomplished via a regioselective nucleophilic aromatic substitution (SNAr) reaction. mdpi.com This method leverages the inherent reactivity of the quinazoline ring system.
The reaction involves treating a 4-chloroquinazoline (B184009) derivative with 3-bromoaniline. The regioselectivity of this reaction, favoring substitution at C-4 over other positions like C-2, is well-documented. mdpi.comresearchgate.net Theoretical studies using DFT calculations show that the carbon atom at the 4-position of a 2,4-dichloroquinazoline (B46505) precursor has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack compared to the C-2 position. mdpi.comresearchgate.net This is further supported by calculations showing a lower activation energy for the nucleophilic attack at C-4. mdpi.comresearchgate.net
The SNAr reaction is versatile and can be performed under various conditions, often involving heating the 4-chloroquinazoline with the aniline (B41778) in a suitable solvent, sometimes with an added acid or base to facilitate the reaction. mdpi.com
Table 2: Typical Conditions for SNAr at the C-4 Position of Quinazolines
| Nucleophile | Precursor | Solvent | Conditions | Outcome |
|---|---|---|---|---|
| Anilines | 2,4-dichloroquinazoline | Ethanol | Reflux | Regioselective formation of 2-chloro-4-anilinoquinazolines. mdpi.com |
| Primary Amines | 2,4-dichloroquinazoline | Isopropanol | 80 °C | Selective substitution at the C-4 position. mdpi.com |
| Benzylamines | 2,4-dichloroquinazoline | Acetonitrile | Room Temp to Reflux | Formation of 4-benzylaminoquinazoline derivatives. mdpi.com |
Post-Synthetic Functionalization and Derivatization of the Quinazoline Ring
After the construction of the this compound core, further structural diversity can be achieved through post-synthetic modifications. These reactions target the benzene portion of the quinazoline ring to introduce additional functional groups, which can significantly alter the molecule's properties.
The introduction of halogens and alkoxy groups onto the quinazoline scaffold can be achieved through various methods, enhancing the potential for creating a library of analogs.
Halogenation: Direct C-H halogenation of the quinazoline ring system can be accomplished using transition metal catalysis. rsc.orgresearchgate.net These methods allow for the late-stage introduction of halogen atoms at specific positions, providing valuable handles for subsequent cross-coupling reactions. nih.govresearchgate.net For example, metal-free protocols using reagents like trihaloisocyanuric acid have been developed for the regioselective halogenation of related heterocyclic systems, showcasing modern approaches to C-H functionalization. rsc.org
Alkoxy Group Incorporation: Alkoxy groups are key functional groups found in many biologically active quinazoline derivatives. pnrjournal.com While often introduced by using an alkoxy-substituted starting material during the initial core synthesis, they can also be installed post-synthetically. This is typically achieved via nucleophilic aromatic substitution on a quinazoline ring bearing an activating group (like a nitro group) or a leaving group (like a halogen) on the benzene moiety. A notable example is the compound N-(3-bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, which features two methoxyethoxy groups on the quinazoline core. sigmaaldrich.com The synthesis of such a molecule would involve the reaction of a 6,7-dihalo- or 6,7-dinitro-N-(3-bromophenyl)quinazolin-4-amine precursor with sodium 2-methoxyethoxide.
Strategic Modifications at C-6 and C-7 Positions
The C-6 and C-7 positions of the quinazoline scaffold are pivotal for modulating the biological activity and selectivity of this compound analogs. Researchers have extensively explored the introduction of various substituents at these positions to fine-tune the pharmacological profiles of these compounds. These modifications can influence kinase selectivity, antiproliferative activity, and metabolic stability. nih.govmdpi.comnih.gov
Strategic modifications often begin with a suitable precursor, such as 6-amino-4-(3-bromophenylamino)quinazoline, which can be prepared and then subjected to acylation with various acid chlorides or mixed anhydrides. nih.gov This approach allows for the introduction of a wide array of functional groups at the C-6 position. For instance, Michael acceptors like butynamide, crotonamide, and methacrylamide (B166291) have been incorporated to create irreversible inhibitors. nih.gov Attaching a basic functional group to these Michael acceptors can enhance reactivity and improve water solubility, leading to compounds with enhanced biological properties. nih.gov
Another common strategy involves the use of precursors like N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, where the nitro group at the C-6 position can be reduced to an amine and further functionalized. bldpharm.com Similarly, modifications at the C-7 position often involve the alkylation of a hydroxyl group, which can be introduced via demethylation of a methoxy (B1213986) group.
Extensive research has demonstrated that tuning the substitutions at the C-6 and C-7 positions can lead to significant changes in potency and specificity against various kinases. nih.gov For example, a series of quinazoline derivatives with extensive modifications at these positions were developed to investigate their inhibitory activity against receptor-interacting protein kinases 2 and 3 (RIPK2 and RIPK3). nih.gov These studies have underscored the importance of the C-6 and C-7 positions in achieving desired therapeutic effects. nih.govnih.gov
Below are tables detailing specific C-6 and C-7 modified analogs of this compound and the synthetic strategies employed.
Table 1: C-6 Substituted this compound Analogs
| Compound Name | C-6 Substituent | Synthetic Precursor | Reagents and Conditions | Reference |
| N-(4-(4-(3-bromophenylamino)quinazolin-6-yl)but-3-ynoyl)-N-methyl-2-(methylamino)acetamide | Butynamide derivative | 6-Amino-4-(3-bromophenylamino)quinazoline | But-3-ynoic acid chloride, acylation | nih.gov |
| N-(4-(4-(3-bromophenylamino)quinazolin-6-yl)crotonoyl)-N-methyl-2-(methylamino)acetamide | Crotonamide derivative | 6-Amino-4-(3-bromophenylamino)quinazoline | Crotonic acid chloride, acylation | nih.gov |
| N-(4-(4-(3-bromophenylamino)quinazolin-6-yl)methacryloyl)-N-methyl-2-(methylamino)acetamide | Methacrylamide derivative | 6-Amino-4-(3-bromophenylamino)quinazoline | Methacrylic acid chloride, acylation | nih.gov |
Table 2: C-7 Substituted this compound Analogs
| Compound Name | C-7 Substituent | Synthetic Precursor | Reagents and Conditions | Reference |
| N-(3-bromophenyl)-8-methoxy-7-(3-(4-morpholinyl)propoxy)quinazolin-4-amine | 3-(4-morpholinyl)propoxy | N-(3-bromophenyl)-7-(3-chloropropoxy)-8-methoxyquinazolin-4-amine | Morpholine, K2CO3, DMF, 60°C | nih.gov |
Table 3: C-6 and C-7 Disubstituted this compound Analogs
| Compound Name | C-6 Substituent | C-7 Substituent | Molecular Formula | Reference |
| N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine | Methoxy | Methoxy | C16H14BrN3O2 | synblock.com |
| N-(3-bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride | 2-methoxyethoxy | 2-methoxyethoxy | C20H23BrClN3O4 | sigmaaldrich.com |
Kinase Inhibitory Profiles and Anticancer Potentials
Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govnih.govnih.gov
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition Efficacy
The 4-anilinoquinazoline (B1210976) structure is a well-established framework for the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). nih.gov this compound derivatives have demonstrated potent inhibitory activity against EGFR. acs.orgnih.gov The interaction between these inhibitors and the EGFR active site is often characterized by hydrogen bond formation between the N-1 and N-3 positions of the quinazoline ring and key methionine and threonine residues, respectively. nih.gov
The inhibitory potency of these compounds can be significantly high, with some 4-[(3-bromophenyl)amino]quinazolines showing IC50 values as low as 0.029 nM against EGFR. acs.org The substitution pattern on the quinazoline core plays a crucial role in modulating this activity. For instance, the introduction of various amino groups at the C-4 position and other modifications can lead to derivatives with significant antiproliferative activity. nih.gov Furthermore, selected compounds that inhibit the isolated EGFR enzyme also effectively inhibit EGFR autophosphorylation in cell-based assays, confirming their cellular activity. acs.org
Some derivatives have been designed as irreversible inhibitors, which form a covalent bond with the target enzyme, potentially leading to a more sustained biological effect. nih.govebi.ac.uk These irreversible inhibitors often feature reactive groups, such as butynamide, crotonamide, and methacrylamide Michael acceptors, at the C-6 position of the quinazoline ring. nih.gov
Human Epidermal Growth Factor Receptor 2 (HER2) Tyrosine Kinase Inhibition
In addition to EGFR, derivatives of this compound have been developed as potent inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family of receptor tyrosine kinases. nih.govnih.gov Overexpression of HER2 is a key driver in certain types of cancers, particularly breast cancer.
Docking studies of some quinazolin-4(3H)-one derivatives have revealed significant interactions with the HER2 kinase domain. nih.gov These interactions can include hydrogen bonds with amino acid residues like Met801 and Leu800, as well as various alkyl and pi-alkyl interactions that stabilize the inhibitor within the active site. nih.gov The development of dual EGFR and HER2 inhibitors is a common strategy, as simultaneous inhibition of both receptors can lead to a more comprehensive blockade of downstream signaling pathways. nih.gov
Pan-HER Receptor Family Inhibition Modalities
Recognizing the complexity and redundancy of the HER signaling network, there is a growing interest in developing pan-HER inhibitors that can simultaneously target multiple members of the HER family (EGFR/HER1, HER2, HER3, and HER4). researchgate.net This approach aims to overcome resistance mechanisms that can arise from the activation of alternative HER pathways.
Derivatives of 4-anilinoquinazolines have been investigated for their ability to inhibit the entire ErbB family of tyrosine kinase receptors. ebi.ac.uk Structure-activity relationship studies have been conducted on alkynamide analogues of quinazoline-based compounds to determine their inhibitory profiles against erbB1 (EGFR), erbB2 (HER2), and erbB4. ebi.ac.uk This broader inhibitory profile can lead to more effective antitumor activity by preventing compensatory signaling through other HER family members.
In Vitro Cytotoxicity and Antiproliferative Activity in Malignant Cell Lines
The kinase inhibitory activity of this compound derivatives translates into significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. nih.govresearchgate.net These compounds have been evaluated against cell lines derived from various cancers, including glioblastoma, breast cancer, and epidermoid carcinoma. nih.govresearchgate.net
For instance, the novel derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) demonstrated significant cytotoxicity against U373 and U87 human glioblastoma cell lines. researchgate.net Similarly, quinazolin-4(3H)-one derivatives have shown potent cytotoxicity towards MCF7 (breast adenocarcinoma) and A2780 (ovarian adenocarcinoma) cell lines. nih.gov The cytotoxic potency is often in the micromolar to nanomolar range, with some compounds exhibiting IC50 values comparable to or even better than standard chemotherapeutic drugs. nih.gov
The antiproliferative activity is not limited to a single cancer type. For example, a quinazoline-based multi-kinase inhibitor, BPR1K871, showed potent anti-proliferative activities in both acute myeloid leukemia (AML) cell lines (MOLM-13 and MV4-11) and solid tumor cell lines. oncotarget.com
Interactive Table: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | MCF-7 (Breast) | 168.78 | nih.gov |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | T-24 (Bladder) | 257.87 | nih.gov |
| Quinazolin-4(3H)-one hydrazides (3a-j) | MCF7 (Breast) | 0.20 - 0.84 | nih.gov |
| Quinazolin-4(3H)-one hydrazides (3a-j) | A2780 (Ovarian) | 0.14 - 0.84 | nih.gov |
| Quinazolin-4(3H)-one esters (2a-j) | A2780 (Ovarian) | 0.49 - 2.98 | nih.gov |
| 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) | U373 (Glioblastoma) | Micromolar concentrations | researchgate.net |
| 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) | U87 (Glioblastoma) | Micromolar concentrations | researchgate.net |
| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | HepG2 (Liver) | 7.10 | nih.gov |
| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | MCF-7 (Breast) | 2.48 | nih.gov |
| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | MDA-231 (Breast) | 1.94 | nih.gov |
| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | HeLa (Cervical) | 6.38 | nih.gov |
Mechanisms of Cell Cycle Perturbation and Apoptosis Induction
The antiproliferative effects of this compound derivatives are often mediated by their ability to induce cell cycle arrest and apoptosis (programmed cell death). nih.govmdpi.com
Several studies have shown that these compounds can cause an accumulation of cells in specific phases of the cell cycle. For example, the derivative 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to arrest the cell cycle of MCF-7 cells at the G1 phase. nih.gov Other derivatives have been shown to induce cell cycle arrest at the G2/M phase. researchgate.net
In addition to cell cycle arrest, these compounds are potent inducers of apoptosis. nih.govmdpi.commdpi.com The induction of apoptosis has been confirmed through various assays, such as Annexin V-FITC/PI staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. mdpi.com The apoptotic process is often initiated through the activation of caspase cascades, which are a family of proteases that execute the apoptotic program. researchgate.net
Anti-inflammatory Efficacy and Related Modulations
Beyond their anticancer properties, quinazoline derivatives have also been recognized for their anti-inflammatory activities. mdpi.comresearchgate.netsapub.orgfabad.org.tr Inflammation is a complex biological response that is implicated in a wide range of diseases, including cancer.
Several novel quinazolin-4-one derivatives have been synthesized and evaluated for their anti-inflammatory potential. researchgate.netfabad.org.tr In preclinical models, such as the carrageenan-induced paw edema assay in rats, these compounds have demonstrated significant anti-inflammatory effects, with some derivatives showing activity comparable to standard anti-inflammatory drugs like phenylbutazone (B1037) and ibuprofen. mdpi.comresearchgate.net The anti-inflammatory activity appears to be influenced by the nature of the substituents on the quinazoline ring system. fabad.org.tr
The mechanism of anti-inflammatory action for some quinazoline-based compounds involves the inhibition of key inflammatory mediators. For instance, Leniolisib, a quinazoline-based drug, is a selective inhibitor of phosphoinositol-3-kinase δ (PI3Kδ), a critical enzyme in immune cell function. mdpi.com By inhibiting PI3Kδ, Leniolisib can modulate a wide spectrum of immune cell functions, thereby exerting its anti-inflammatory effects. mdpi.com
Antimicrobial and Antifungal Spectrum of Activity
The quinazoline and quinazolinone scaffolds are recognized as privileged structures in medicinal chemistry, demonstrating a broad range of biological activities, including significant antimicrobial and antifungal properties nih.govsapub.orgrphsonline.comnih.gov. The antimicrobial potential of these derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies have consistently revealed that substitutions at the 2 and 3 positions, along with the introduction of halogen atoms (such as bromine) at positions 6 or 8, can substantially enhance antimicrobial efficacy nih.gov. Furthermore, the presence of an amine or a substituted amine at the 4-position is a key determinant for improved activity nih.gov. This provides a strong chemical basis for investigating the antimicrobial and antifungal spectrum of this compound derivatives.
Research into various quinazolinone derivatives has established their effectiveness against a wide array of pathogenic microbes eco-vector.comjpionline.org. For instance, certain 2,3,6-trisubstituted quinazolin-4-one derivatives, which feature a bromine atom at position 6, have been synthesized and evaluated for their antimicrobial action biomedpharmajournal.org. One such derivative demonstrated very good activity against the Gram-positive bacteria Staphylococcus aureus and Streptococcus pyogenes, and good activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa biomedpharmajournal.org.
Similarly, studies on 6,8-dibromo-4(3H)quinazolinone derivatives have shown potent, broad-spectrum activity. One of the most effective compounds from this series, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide, exhibited significant antibacterial action with Minimum Inhibitory Concentrations (MICs) as low as 1.56 µg/mL against E. coli and Listeria monocytogenes nih.gov. In the realm of antifungal activity, another compound in the same series, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide, was found to be exceptionally potent, with MIC values of 0.78 µg/mL against Candida albicans and 0.097 µg/mL against Aspergillus flavus nih.gov.
The antifungal potential of bromo-substituted quinazolinones is further highlighted by the compound 6-bromo-3-propylquinazolin-4-one, which was found to possess good antifungal activity against several plant pathogenic fungi, including Fusarium oxysporum, Valsa mali, and Gibberella zeae nih.gov. These findings underscore the critical role that bromine substitution on the quinazoline core plays in modulating the antimicrobial and antifungal activity of this class of compounds.
Antibacterial Activity of Quinazolinone Derivatives
The following table summarizes the antibacterial activity of selected bromo-substituted quinazolinone derivatives against various bacterial strains, represented by their Minimum Inhibitory Concentration (MIC) values.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | Escherichia coli | 1.56 | nih.gov |
| Salmonella typhimurium | 3.125 | nih.gov | |
| Listeria monocytogenes | 1.56 | nih.gov | |
| Staphylococcus aureus | 25 | nih.gov | |
| Pseudomonas aeruginosa | 25 | nih.gov | |
| Bacillus cereus | 25 | nih.gov |
Antifungal Activity of Quinazolinone Derivatives
The antifungal spectrum of activity for various bromo-substituted quinazolinone derivatives is detailed below, showcasing their efficacy against pathogenic fungi.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | Candida albicans | 0.78 | nih.gov |
| Aspergillus flavus | 0.097 | nih.gov | |
| 6-bromo-3-propylquinazolin-4-one | Gibberella zeae | 50 | nih.gov |
| Fusarium oxysporum | 50 | nih.gov | |
| Valsa mali | 50 | nih.gov |
Elucidation of Molecular Mechanisms of Action for N 3 Bromophenyl Quinazolin 4 Amine
Identification and Characterization of Primary Molecular Targets
The primary molecular targets of N-(3-bromophenyl)quinazolin-4-amine and its analogs are predominantly protein kinases. These enzymes play a crucial role in cell signaling and are frequently dysregulated in various diseases, including cancer. The quinazoline (B50416) scaffold is recognized as a "privileged structure" for the inhibition of ATP-dependent kinases.
Research has identified the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases as principal targets for quinazoline-based inhibitors. The 4-anilino-quinazoline moiety is a well-established pharmacophore for developing EGFR tyrosine kinase inhibitors. Similarly, derivatives of the this compound structure have been investigated as inhibitors of Aurora kinases, which are key regulators of cell division.
While much of the specific research has been conducted on derivatives, the core structure of this compound is fundamental to the observed inhibitory activity against these protein kinases.
ATP-Competitive Binding Site Interactions in Protein Kinases
This compound is understood to function as an ATP-competitive inhibitor of protein kinases. This mechanism involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, adenosine triphosphate (ATP), from binding and initiating the phosphorylation cascade.
The binding of the 4-anilinoquinazoline (B1210976) scaffold within the ATP-binding site is characterized by key molecular interactions. The quinazoline ring system typically forms one or more hydrogen bonds with amino acid residues in the hinge region of the kinase. Specifically, the nitrogen atom at position 1 (N-1) of the quinazoline ring often acts as a hydrogen bond acceptor from a backbone amide of a conserved methionine residue in the hinge region of EGFR. The 3-bromophenyl moiety extends into a hydrophobic pocket within the active site, contributing to the binding affinity through van der Waals and hydrophobic interactions.
Molecular modeling studies of related quinazoline derivatives targeting Aurora A kinase have shown that the quinazoline core occupies the hinge region, forming interactions with key amino acid residues such as Valine 147, Glutamic acid 211, Tyrosine 212, Alanine 213, and Leucine 263 through both hydrophobic and halogen interactions nih.gov. The bromo-substituted phenyl ring can further modulate the orientation of the inhibitor within the binding pocket, potentially enhancing inhibitory activity researchgate.net.
Differentiation of Reversible and Irreversible Enzyme Inhibition Kinetics
The nature of enzyme inhibition, whether reversible or irreversible, is a critical determinant of a compound's pharmacological profile. For this compound, evidence from closely related analogs suggests a reversible mode of inhibition. A patent for 4-aminoquinazoline EGFR inhibitors explicitly states that N-(3-bromophenyl)-6,7-dimethoxy-4-quinazolinamine binds to the EGFR kinase in a reversible manner.
In contrast, irreversible inhibitors typically form a covalent bond with a specific amino acid residue within the target enzyme's active site, often a cysteine. While some 6-substituted-4-(3-bromophenylamino)quinazoline derivatives have been designed as irreversible inhibitors by incorporating reactive Michael acceptor groups, the parent compound, this compound, lacks such a reactive moiety researchgate.netnih.gov. This structural feature strongly supports the likelihood of a reversible binding mechanism, where the inhibitor's binding to the enzyme is non-covalent and characterized by an equilibrium between the bound and unbound states.
Modulation of Intracellular Signal Transduction Pathways
By inhibiting protein kinases such as EGFR and Aurora kinases, this compound can modulate critical intracellular signal transduction pathways that regulate cell proliferation, survival, and differentiation.
Inhibition of EGFR would disrupt downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Both of these pathways are central to promoting cell growth and survival, and their blockade can lead to anti-proliferative effects. Natural alkaloids have been shown to target these key enzymatic pathways, including the MAPK and PI3K/Akt/mTOR signaling cascades imrpress.com.
Similarly, the inhibition of Aurora kinases, which are essential for mitotic progression, would interfere with the signaling events that govern cell cycle checkpoints and chromosome segregation. This can lead to errors in cell division and ultimately trigger cell cycle arrest or apoptosis.
Phenotypic Cellular Responses and Their Underlying Biochemical Events
The inhibition of key protein kinases and the subsequent modulation of signaling pathways by this compound and its derivatives manifest as distinct phenotypic changes at the cellular level, most notably the induction of apoptosis (programmed cell death) and cell cycle arrest.
Studies on various quinazoline derivatives have consistently demonstrated their ability to induce these cellular responses in cancer cell lines. For instance, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to arrest the cell cycle in the G1 phase and induce apoptosis in MCF-7 breast cancer cells nih.gov.
The underlying biochemical events that lead to these phenotypic outcomes are complex. The induction of apoptosis by quinazoline-based compounds is often associated with the activation of the caspase cascade, a family of proteases that execute the apoptotic program. This can be a consequence of disrupting survival signals downstream of targets like EGFR and PI3K/Akt.
Structure Activity Relationship Sar Determinants of N 3 Bromophenyl Quinazolin 4 Amine Derivatives
Substituent Effects on the Quinazoline (B50416) Core for Potency and Selectivity
The quinazoline nucleus serves as a fundamental scaffold for a multitude of biologically active compounds. nih.govresearchgate.net Modifications around this core, particularly at the C-6, C-7, and C-8 positions, as well as the nature of the linkage at the C-4 position, play a pivotal role in modulating the pharmacological profile of these agents. nih.govnih.gov
Substitutions on the benzene (B151609) ring portion of the quinazoline core can significantly influence biological activity, including potency and selectivity against specific targets.
The C-6 position has been shown to be a critical point for modification. For instance, the introduction of a nitro group at the C-6 position has been reported to increase the activity of certain quinazoline derivatives. nih.gov Conversely, other studies suggest that an electron-releasing group at this position can enhance activity. nih.gov In the context of anti-MERS-CoV agents, SAR studies on 4-anilino-6-aminoquinazoline derivatives highlighted the importance of substituents at the 6-position. nih.gov Furthermore, research on HER2 inhibitors indicates that selectivity over EGFR is dependent on the nature of the substituents at the C-6 position. nih.gov Halogenation at this position, such as with bromine or chlorine, has also been found to improve the antimicrobial properties of quinazolinones. nih.gov
The C-7 position is another key site for substitution. Often, substitutions at C-6 and C-7 are considered together. Methoxy (B1213986) groups at the C-6 and C-7 positions are a common feature in many potent kinase inhibitors, including VEGFR2 inhibitors. nih.govnih.gov These groups are thought to increase the electron density of the ring and enhance lipophilicity, which can be beneficial for activity. nih.gov However, in some cases, these positions are directed towards the solvent-exposed region of the binding site, potentially having a less direct impact on selectivity. nih.gov
The C-8 position has also been explored for improving the therapeutic index of quinazoline-based compounds. The introduction of a halogen atom at the C-8 position can enhance antimicrobial activity. nih.gov In a more targeted approach, studies on tankyrase inhibitors revealed that introducing larger substituents, such as nitro and diol groups, at the C-8 position of quinazolin-4-ones led to new, favorable interactions within the enzyme's active site. researchgate.netbiorxiv.org This resulted in improved affinity and selectivity for tankyrases over other related enzymes like PARPs. researchgate.netbiorxiv.org Specifically, a diol-substituted compound showed an IC₅₀ of 14 nM against TNKS2 and high selectivity, while a nitro-substituted analogue had an IC₅₀ of 65 nM. researchgate.netbiorxiv.org
Table 1: Effect of Substitutions at C-6, C-7, and C-8 of the Quinazoline Core
| Position | Substituent | Observed Effect | Target/Activity | Reference |
|---|---|---|---|---|
| C-6 | Nitro (NO₂) | Increased activity | Anticancer | nih.gov |
| C-6 | Amino (NH₂) derivatives | Modulated activity | Anti-MERS-CoV | nih.gov |
| C-6 | Halogen (Br, Cl) | Improved activity | Antimicrobial | nih.gov |
| C-6 / C-7 | Methoxy (OCH₃) | Common feature in potent inhibitors; increases lipophilicity | VEGFR2 inhibitors | nih.govnih.gov |
| C-8 | Halogen (Br, Cl) | Improved activity | Antimicrobial | nih.gov |
| C-8 | Nitro (NO₂), Diol (-CH(OH)CH(OH)-) | Improved potency and selectivity | Tankyrase inhibitors | researchgate.netbiorxiv.org |
The 4-anilino moiety is a cornerstone for the activity of many quinazoline-based inhibitors, particularly those targeting protein kinases. nih.govnih.gov This linkage is considered essential for activity, and the nature and position of substituents on the aniline (B41778) ring are critical determinants of potency and selectivity. nih.govresearchgate.net The nitrogen atoms of the quinazoline ring (N-1 and N-3) often form crucial hydrogen bonds with hinge region residues of kinases, such as methionine, anchoring the inhibitor in the ATP-binding pocket. nih.gov
SAR studies have extensively explored the impact of substituents on the 4-anilino ring:
Electron-withdrawing groups at the meta or para position of the aniline ring generally increase activity. nih.gov
Meta-substituents such as nitro, hydroxyl, trifluoromethyl, or cyano are often more favorable than ortho-substituents. nih.gov
Halogenation of the aniline ring has yielded mixed results. In one study on anti-MERS-CoV agents, a 4-bromo substituent maintained potency, while 4-fluoro and 3-chloro groups reduced it. nih.gov However, a 4-trifluoromethyl group slightly enhanced potency. nih.gov In another context, 3-chloro-4-fluoroaniline (B193440) at the 4-position was found to be optimal. nih.gov
The selectivity for HER2 over EGFR has been shown to be highly dependent on the aniline moiety at the C-4 position. nih.gov
Table 2: Influence of Substituents on the 4-Anilino Ring
| Substituent & Position | Effect on Potency | Target/Context | Reference |
|---|---|---|---|
| 4-Bromo | Maintained | Anti-MERS-CoV | nih.gov |
| 4-Fluoro | Reduced | Anti-MERS-CoV | nih.gov |
| 3-Chloro | Reduced | Anti-MERS-CoV | nih.gov |
| 4-Trifluoromethyl | Slightly Improved | Anti-MERS-CoV | nih.gov |
| 4-Cyano | Reduced | Anti-MERS-CoV | nih.gov |
| 3-Acetyl | Reduced | Anti-MERS-CoV | nih.gov |
| Meta-Nitro, Hydroxyl, Trifluoromethyl, Cyano | More suitable than ortho | BCRP Inhibition | nih.gov |
Conformational and Electronic Contributions of the 3-Bromophenyl Moiety
The introduction of a bromine atom onto the phenyl ring has profound steric and electronic implications. ump.edu.pl Halogen atoms, including bromine, are electron-withdrawing groups (EWGs) due to their inductive effect. nih.gov This electronic perturbation can influence the molecule's interaction with its biological target.
A key concept in understanding the role of bromine is the "halogen bond," a non-covalent interaction between the electropositive region on the halogen atom (the σ-hole) and a nucleophilic site on the receptor protein. ump.edu.plump.edu.pl This interaction can contribute favorably to the binding affinity and stability of the drug-target complex. ump.edu.pl
From a steric perspective, the bromine atom is relatively large and can cause steric hindrance, which can either be detrimental or beneficial depending on the topology of the target's binding site. wikipedia.org It can enforce a specific conformation on the molecule, orienting it for optimal interaction with the receptor. For instance, in PAK4 inhibitors, a bromine group was found to form van der Waals interactions with key gatekeeper residues. nih.gov The substitution of bromine with smaller halogens like chlorine or fluorine, or with electron-donating groups like methyl, resulted in significantly altered biological activity, underscoring the specific role of the bromine atom. nih.gov
Lipophilicity, the measure of a compound's ability to dissolve in fats or lipids, is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a bromine atom generally increases the lipophilicity of a molecule.
This increased lipophilicity can enhance a compound's ability to cross cellular membranes, which can be advantageous for reaching intracellular targets and improving oral bioavailability. nih.govnih.gov Studies have shown that small, lipophilic groups can increase the activity of quinazoline derivatives. nih.gov For example, the insertion of a lipophilic bromine atom into an inhibitor scaffold led to the best results in one series of compounds. nih.gov However, an optimal balance of lipophilicity is crucial, as excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and potential off-target toxicity.
Comparative SAR Analysis with Related Quinazoline Scaffolds
Quinazolin-4-ones: This scaffold, where a carbonyl group is present at the C-4 position, is also a privileged structure in medicinal chemistry. researchgate.netresearchgate.net SAR studies on 4(3H)-quinazolinone antibacterials have shown that, similar to 4-aminoquinazolines, substitutions on the phenyl rings attached to the core are critical for activity. nih.gov For instance, in one series, meta- and ortho-substitutions on a phenyl ring at C-2 were equally active, while para-substitution was not well-tolerated. nih.gov Furthermore, substitutions at the N-3 position of the quinazolinone ring are a common strategy to modulate activity. researchgate.netnih.gov A comparative analysis of quinazoline derivatives with and without the C-4 carbonyl reveals that while both scaffolds can target similar enzymes, the specific interactions and optimal substitution patterns often differ. nih.gov
Other Heterocyclic Fusions: The quinazoline core is often hybridized with other heterocyclic rings to create novel agents. For example, quinazoline-thiazole hybrids have been developed as potential anti-angiogenic agents. nih.gov In these hybrids, the quinazoline core typically serves to anchor the molecule in the ATP-binding hinge region, while the attached thiazole (B1198619) moiety explores other regions of the active site. nih.gov Comparing these hybrids to simple 4-anilinoquinazolines highlights how scaffold hopping and molecular hybridization can be used to fine-tune activity and selectivity by engaging different sub-pockets within the target protein.
Ultimately, while the 4-anilinoquinazoline (B1210976) framework is a validated starting point for inhibitor design, comparative analyses show that related scaffolds like quinazolin-4-ones or more complex hybrids offer alternative and sometimes advantageous ways to interact with biological targets, leading to diverse pharmacological profiles. nih.goveurekaselect.comresearchgate.net
Structure-Activity Comparisons with other Halogenated Phenyl Substituents (e.g., chloro, fluoro)
The nature of the halogen substituent on the phenyl ring of N-phenylquinazolin-4-amine derivatives plays a critical role in determining their biological potency. Studies comparing N-(3-bromophenyl)quinazolin-4-amine with its 3-chloro and 3-fluoro analogs have provided valuable insights into the SAR of this class of compounds.
Research on a series of 6-bromo-4-anilinoquinazolines as non-competitive antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) revealed distinct effects of different halogen substitutions at the 3-position of the aniline ring. nih.gov While the unsubstituted aniline analog showed weak activity, the introduction of a halogen significantly influenced the antagonistic potency. nih.gov
The following table summarizes the comparative activity of 3-halogenated anilinoquinazolines from a study on mGlu5 antagonists.
| Compound | Anilino Substituent | Relative Potency |
|---|---|---|
| 1 | 3-Chloroaniline | Potent |
| 2 | Unsubstituted aniline | Weakly active |
| 3 | 3-Fluoroaniline | Moderately potent |
| 4 | 3-Bromoaniline | Potent |
These findings highlight the sensitivity of the 3-position of the anilino ring to substitution and indicate that the choice of halogen can be a key determinant of the pharmacological profile of N-phenylquinazolin-4-amine derivatives.
Exploration of Fused Ring Systems and Anilino Analogs
Fused Ring Systems:
The fusion of additional heterocyclic rings to the quinazoline core can lead to novel chemical entities with potentially enhanced or altered pharmacological profiles. For instance, the synthesis of thiazole-fused quinazolinones has been explored. mdpi.com These fused systems create a more rigid and extended molecular framework, which can influence how the molecule interacts with its biological target. The position of the fusion on the quinazoline ring is a critical factor, with different isomers exhibiting varied biological activities. While a direct application to the N-(3-bromophenyl) anilino scaffold was not detailed, the principle of creating fused systems represents a valid strategy for modifying the activity of the parent compound.
Anilino Analogs:
Modifications to the anilino moiety of this compound offer a versatile approach to fine-tune its biological activity. Structure-activity relationship studies on 4-anilino-quinazoline derivatives have shown that the substitution pattern on the aniline ring is a key determinant of potency and selectivity. nih.gov
For example, the introduction of various substituents on the anilino ring can modulate the electronic and steric properties of the molecule, influencing its binding to target proteins. Studies on different classes of quinazoline derivatives have shown that electron-withdrawing groups at appropriate positions of the anilino ring can be crucial for anticancer activity. researchgate.net
Furthermore, the replacement of the anilino group with other aryl or heteroaryl amines can lead to significant changes in the biological profile. The core concept is to maintain the essential pharmacophoric features of the this compound scaffold while exploring new interactions with the target protein through the modified anilino portion.
The table below provides examples of how modifications to the quinazoline core and the anilino part can lead to different biological activities, drawn from broader studies on quinazoline derivatives.
| Core Structure Modification | Anilino/Amine Modification | Observed Biological Activity | Reference |
|---|---|---|---|
| Thiazole-fused quinazolinone | - | Cytotoxicity against cancer cell lines | mdpi.com |
| Quinazolin-4-one | Disubstituted-urea/thiourea-linked aniline | Dual EGFR/VEGFR2 inhibition | nih.gov |
| Quinazoline | Phenyl group with acrylamide (B121943) moiety | Potent inhibition of EGFRL858R/T90M | nih.gov |
Advanced Computational and in Silico Methodologies in N 3 Bromophenyl Quinazolin 4 Amine Research
Molecular Docking Investigations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the research of N-(3-bromophenyl)quinazolin-4-amine and its derivatives, molecular docking has been instrumental in elucidating potential ligand-receptor interactions and guiding the design of more potent and selective inhibitors for various therapeutic targets.
A significant focus of docking studies involving quinazoline (B50416) scaffolds has been on their interaction with protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial targets in cancer therapy. nih.gov For instance, research on quinazoline-2,4,6-triamine derivatives as EGFR tyrosine kinase inhibitors utilized molecular docking to predict the binding modes of these compounds within the ATP-binding site of the EGFR kinase domain. nih.gov These studies often reveal key hydrogen bond interactions and hydrophobic contacts that are essential for inhibitory activity.
Similarly, in the context of anti-inflammatory research, molecular docking has been used to study the interaction of quinazolinone derivatives with enzymes like cyclooxygenase-2 (COX-2) and dihydrofolate reductase (DHFR). nih.govrsc.org For example, docking studies on iodinated 4-(3H)-quinazolinones showed a good correlation between their experimental anti-cancer activity and their calculated binding affinity for DHFR. nih.gov These computational predictions help to rationalize the structure-activity relationships (SAR) observed in biological assays. For example, the presence and position of substituents on the quinazoline core can be correlated with their predicted binding energies and interactions with specific amino acid residues in the target's active site. nih.gov
The insights gained from molecular docking are not limited to cancer and inflammation. Studies have also explored the potential of quinazoline derivatives as antimicrobial agents by docking them against essential bacterial enzymes. researchgate.net The predicted binding poses can help explain the observed antimicrobial efficacy and guide the development of new antibacterial or antifungal compounds. frontiersin.org
| Compound Class | Target Protein | Key Findings |
| Quinazoline-2,4,6-triamine derivatives | EGFR Tyrosine Kinase | Prediction of binding modes within the ATP-binding site. nih.gov |
| Iodinated 4-(3H)-quinazolinones | Dihydrofolate Reductase (DHFR) | Correlation between experimental anticancer activity and calculated binding affinity. nih.gov |
| Quinazolinone derivatives | Cyclooxygenase-2 (COX-2) | Elucidation of interactions explaining anti-inflammatory activity. rsc.org |
| 2,3-disubstituted quinazolin-4(3H)-one derivatives | Bacterial proteins | Prediction of binding poses to explain antimicrobial efficacy. researchgate.net |
Molecular Dynamics Simulations to Model Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations provide a powerful computational tool to study the dynamic behavior of molecules and their complexes over time. In the context of this compound research, MD simulations are frequently employed to complement molecular docking studies by assessing the stability of predicted ligand-receptor complexes and observing conformational changes that may occur upon binding.
Once a promising binding pose is identified through molecular docking, MD simulations can be run to simulate the movement of the ligand and protein atoms under physiological conditions. This provides a more realistic view of the interaction than the static picture offered by docking. For example, MD simulations of quinazoline-based inhibitors bound to EGFR mutants have been used to validate the stability of the docked complexes. nih.gov These simulations can reveal whether the key interactions predicted by docking are maintained over time and can highlight the flexibility of both the ligand and the protein's binding pocket.
MD simulations are particularly valuable for understanding the subtle differences in how various derivatives of a lead compound interact with a target. For instance, simulations of 2,3-disubstituted quinazolin-4(3H)-one derivatives complexed with bacterial proteins have shown how the complexes stabilize over tens of thousands of picoseconds, providing confidence in their potential as stable inhibitors. researchgate.net The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to analyze the stability of the complex and the flexibility of individual residues during the simulation.
Furthermore, MD simulations can be used to calculate binding free energies, offering a more quantitative prediction of binding affinity than docking scores alone. Methods like the linear interaction energy (LIE) method utilize conformational sampling from MD simulations to compute these energies, which can then be compared with experimental data. nih.gov
| System Studied | Simulation Time | Key Metrics | Insights Gained |
| Quinazoline inhibitors with EGFR mutants | 50 ns | RMSD, LIE | Confirmed stability of docked poses and dominance of van der Waals interactions. nih.gov |
| GA4A1-E. coli protein complex | 40,000 ps | RMSD, RMSF | Indicated stabilization of the complex, supporting its potential as an antimicrobial agent. researchgate.net |
| Sulfonamide-substituted quinazolinone with hCA-II | Not Specified | Not Specified | Provided molecular data relevant to the therapeutic behaviors of the tested molecule. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound and its analogs, QSAR studies are pivotal for predicting the activity of newly designed molecules and for understanding which molecular properties are most influential for their biological effects.
In a typical QSAR study, a set of compounds with known biological activities (e.g., IC50 values) is used as a training set. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity.
For example, 3D-QSAR studies on iodinated 4-(3H)-quinazolinones have been conducted to understand the structural requirements for their antitumor activity. nih.govrsc.org These models can generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, positive or negative charge) are predicted to enhance or diminish activity. This visual feedback is invaluable for medicinal chemists in designing new derivatives with improved potency.
The predictive power of a QSAR model is assessed by its ability to accurately predict the activity of a separate set of compounds, known as the test set, that was not used in the model's development. A robust and validated QSAR model can then be used to virtually screen large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This significantly accelerates the drug discovery process and reduces the reliance on resource-intensive experimental screening.
In Silico Screening and Ligand-Based Drug Design Paradigms
In silico screening and ligand-based drug design represent a collection of computational strategies that leverage the knowledge of known active compounds to discover new ones, even when the three-dimensional structure of the biological target is unknown. These approaches are particularly relevant in the early stages of drug discovery for scaffolds like this compound.
Ligand-based drug design often starts with a known active molecule, or a set of them, and uses their properties to guide the search for new compounds. One common technique is pharmacophore modeling, where the essential three-dimensional arrangement of functional groups required for biological activity is identified. This pharmacophore model can then be used as a query to search large chemical databases for molecules that match this spatial arrangement.
Another powerful ligand-based method is similarity searching, where a known active compound is used as a template to find other molecules with similar structural or physicochemical properties. The underlying principle is the similarity property principle, which states that structurally similar molecules are likely to have similar biological activities.
In silico screening encompasses these ligand-based methods as well as structure-based approaches like molecular docking when the target structure is available. For instance, studies on quinazoline derivatives have utilized in silico screening to identify potential inhibitors of EGFR. nih.gov This can involve creating a library of virtual compounds and using docking to predict their binding affinity to the target protein.
Preclinical Development and Lead Optimization of N 3 Bromophenyl Quinazolin 4 Amine Analogs
Comprehensive In Vitro Biological Profiling for Lead Identification
The initial phase in the development of N-(3-bromophenyl)quinazolin-4-amine analogs involves rigorous in vitro screening to identify promising lead compounds. This process relies on a battery of tests to determine their biological activity, potency, and cellular effects.
Researchers have synthesized and evaluated numerous quinazoline (B50416) derivatives for their potential as anticancer agents. For instance, a series of 3-substituted phenyl quinazolinone derivatives were tested for their cytotoxic effects against human cancer cell lines. nih.gov One of the most potent compounds from this series demonstrated significant activity against the MCF-7 breast cancer and SW480 colorectal cancer cell lines, with IC50 values of 12.84 ± 0.84 µM and 10.90 ± 0.84 µM, respectively. nih.gov Further investigation into its mechanism revealed that this active compound could induce apoptosis and arrest the cell cycle in the S phase in MCF-7 cells. nih.gov
In another study, twenty-nine novel quinazolinone derivatives underwent evaluation for their anti-proliferative activity against a panel of 60 human cancer cell lines through the National Cancer Institute (NCI) Developmental Therapeutics Program. nih.gov Six of these compounds showed sufficient activity to advance to a more detailed five-dose screening. nih.gov Compound 11g from this series was particularly notable for its high cytotoxic activity across all tested cell lines. nih.gov Beyond cytotoxicity, these compounds were also assessed for their ability to inhibit specific molecular targets. Several derivatives showed moderate inhibitory activity against Bloom syndrome (BLM), WRN, and RECQ1 helicases, which are crucial for cancer cell survival. nih.gov
The quest for selectivity led to the design of analogs targeting specific kinases. One such effort focused on Aurora A kinase, a protein involved in cell cycle regulation. mdpi.com A newly synthesized derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) , emerged as the most potent inhibitor of Aurora A among the tested compounds. mdpi.com Its selectivity was confirmed by testing it against a panel of 14 different kinases, including the closely related Aurora B kinase. mdpi.com This compound was further evaluated for its effect on the cell cycle in the MCF-7 cell line, where it was found to cause cell cycle arrest at the G1 phase and induce apoptosis at an IC50 concentration of 168.78 µM. mdpi.com
The versatility of the quinazoline scaffold allows for the development of inhibitors for other kinase families as well. A series of N-(1H-pyrazol-3-yl)quinazolin-4-amines were evaluated against eight different protein kinases. nih.gov Two compounds from this series, 3c and 3d , were identified as inhibitors of casein kinase 1δ/ε (CK1δ/ε) with a degree of selectivity over other tested kinases like CDK5/p25 and GSK-3α/β. nih.gov Compound 3c also demonstrated selective cytotoxic activity against the PANC-1 pancreatic cancer cell line, establishing these derivatives as valuable leads for developing CK1δ/ε inhibitors. nih.gov
The table below summarizes the in vitro activity of selected this compound analogs and related derivatives.
| Compound/Analog | Target/Cell Line | Activity Measurement | Result |
| 3-Substituted Phenyl Quinazolinone | MCF-7 (Breast Cancer) | IC50 | 12.84 ± 0.84 µM nih.gov |
| 3-Substituted Phenyl Quinazolinone | SW480 (Colorectal Cancer) | IC50 | 10.90 ± 0.84 µM nih.gov |
| Quinazolinone Derivative 11g | 60 Cancer Cell Lines | Cytotoxicity | High activity against all lines nih.gov |
| Quinazolinone Derivative 11g | Bloom syndrome (BLM) helicase | Inhibition | Moderate activity nih.gov |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | Aurora A Kinase | Inhibition | Potent Inhibition mdpi.com |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | MCF-7 (Breast Cancer) | IC50 | 168.78 µM mdpi.com |
| N-(1H-pyrazol-3-yl)quinazolin-4-amine (3c) | PANC-1 (Pancreatic Cancer) | Cytotoxicity | Selective Activity nih.gov |
| N-(1H-pyrazol-3-yl)quinazolin-4-amine (3c & 3d) | Casein Kinase 1δ/ε (CK1δ/ε) | Inhibition | Active and Selective nih.gov |
Strategic Approaches to Lead Optimization for Enhanced Efficacy and Selectivity
A key strategy involves modifying the quinazoline core to enhance its interaction with the target protein. For instance, to improve binding to the ATP binding pocket of the Epidermal Growth Factor Receptor (EGFR), bulky substituents have been introduced at the N-3 position of the quinazoline ring. nih.gov This modification aims to create more stable and favorable positioning within the target's hinge region. nih.gov Furthermore, the addition of halogen atoms, such as bromine or chlorine, to the quinazoline ring itself has been found to increase antitumor activity. nih.gov
Structural simplification is another powerful optimization tactic. In the development of selective Aurora A kinase inhibitors, researchers started with a known inhibitor and systematically removed or replaced parts of the molecule. mdpi.com A long aliphatic chain and an amide spacer were omitted to enhance selectivity for Aurora A over Aurora B. mdpi.com Additionally, a central six-membered ring was replaced with its isostere, a phthalazine (B143731) ring, demonstrating how subtle changes can fine-tune a compound's biological activity. mdpi.com
Hybridization, the combination of two or more pharmacophores into a single molecule, is another advanced strategy. Researchers have created hybrid compounds by conjugating quinazolin-4-one with 3-cyanopyridin-2-one to dually inhibit EGFR and BRAFV600E. nih.gov Structure-activity relationship (SAR) studies of these hybrids revealed that the nature of the substituent at the N-3 position of the quinazoline moiety is paramount. nih.gov An allyl group at this position led to a significant increase in antiproliferative activity compared to smaller ethyl or larger phenyl groups. nih.gov This highlights the importance of specific, targeted modifications in optimizing a lead compound.
Molecular docking studies often guide these optimization efforts. For derivatives designed to co-target BRD4 and PARP1, docking analysis predicted that the carbonyl oxygen and a nitrogen atom of the quinazolinone ring system were crucial for forming key hydrogen bonds with the target protein. nih.gov This insight allows chemists to focus their synthetic efforts on modifications that preserve or enhance these critical interactions while altering other parts of the molecule to improve other properties.
Design and Synthesis of Next-Generation this compound Derivatives
The creation of novel this compound analogs relies on rational design principles and multistep synthetic chemistry. The design process is often informed by the structures of known inhibitors and computational modeling, while the synthesis provides the actual compounds for biological testing.
A common synthetic route to quinazolinone derivatives begins with substituted anthranilic acids. nih.gov For example, a three-step process can be employed: first, a nucleophilic substitution reaction between an anthranilic acid derivative and a phenyl isothiocyanate derivative forms an intermediate. nih.gov This is followed by a reaction with methyl iodide to add a methylthio group. nih.gov In the final step, this intermediate is reacted with hydrazine (B178648) hydrate (B1144303) and urea (B33335) derivatives to yield the final quinazolinone products in high yields. nih.gov
Another versatile synthetic pathway involves using 2-aminobenzamide (B116534) analogs as key intermediates. nih.gov These can be reacted with various aldehydes using a catalyst like p-toluenesulfonamide (B41071) at high temperatures to produce a diverse library of quinazolin-4(3H)-one derivatives. nih.gov The synthesis of the 2-aminobenzamide intermediates themselves can start from precursors like 3,5-dimethoxyaniline, which undergoes several transformations, including ring-opening under alkaline conditions, to generate the required building block. nih.gov
The synthesis of more complex, fused heterocyclic systems requires specialized strategies. To create thiazole-fused quinazolinones, researchers designed a route starting from 6-, 7-, or 8-amino-3-benzylquinazolin-4(3H)-ones. mdpi.com These starting materials are reacted with Appel salt to form an imino-1,2,3-dithiazole intermediate, which is then treated with a base to induce an intramolecular C-S bond formation, yielding the final fused-ring system. mdpi.com
The synthesis of 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine was achieved by reacting 4-chloro-2-(4-bromophenyl)quinazoline with 1-(3-aminopropyl)imidazole (B109541) in N,N-dimethylformamide. researchgate.net This straightforward nucleophilic substitution reaction highlights how different functional groups can be introduced at the 4-position of the quinazoline ring to explore new chemical space and biological activities. researchgate.net
These varied and adaptable synthetic strategies are essential for the continued exploration of this compound analogs, enabling the generation of novel compounds with potentially superior therapeutic properties for preclinical evaluation.
Emerging Research Avenues and Therapeutic Horizons for N 3 Bromophenyl Quinazolin 4 Amine
Identification of Novel Biological Targets for Therapeutic Intervention
The N-(3-bromophenyl)quinazolin-4-amine scaffold has been instrumental in the development of inhibitors targeting key enzymes in cellular signaling pathways, which, when dysregulated, can lead to cancer. Research has primarily focused on a class of enzymes known as protein kinases.
The 4-anilinoquinazoline (B1210976) moiety, a key feature of this compound, has proven to be an excellent structural template for inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases. nih.govbenthamdirect.com Structure-activity relationship (SAR) studies have revealed that the quinazoline (B50416) nitrogen (N-1) forms a crucial hydrogen bond with a methionine residue (Met793) in the ATP-binding pocket of EGFR, a key interaction for inhibitory activity. nih.gov The anilino portion, in this case, the 3-bromophenyl group, occupies a hydrophobic pocket, and substitutions on this ring are critical for modulating potency and selectivity. nih.gov
Derivatives built upon this scaffold have been shown to be potent inhibitors of not only wild-type EGFR but also various mutant forms that arise in cancer, conferring resistance to first-generation therapies. nih.gov Furthermore, this scaffold has been successfully adapted to target other members of the ErbB family, including HER2 (human epidermal growth factor receptor 2). rsc.org Lapatinib, a dual EGFR/HER2 inhibitor, features a more complex side chain but retains the fundamental 4-anilinoquinazoline core, demonstrating the versatility of the scaffold. nih.gov
Beyond the well-established EGFR family, research has expanded to investigate other kinase targets. Derivatives of 4-anilinoquinazoline have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis (the formation of new blood vessels that tumors need to grow). mdpi.com The development of dual EGFR/VEGFR2 inhibitors from this scaffold is a promising strategy to simultaneously target tumor cell proliferation and its blood supply. mdpi.com
The table below summarizes the inhibitory activity of some quinazoline derivatives that share the core structure of this compound against various cancer cell lines.
| Compound Derivative | Target Cell Line | IC50 (µM) | Reference |
| 4-Anilino-quinazoline derivative 13 | A549 (Lung Carcinoma) | 7.35 | nih.gov |
| 4-Anilino-quinazoline derivative 13 | H1975 (Lung Carcinoma, L858R/T790M mutant) | 3.01 | nih.gov |
| Quinazolin-4(3H)-one derivative 6d | NCI-H460 (Lung Cancer) | 0.789 | tandfonline.com |
Development of Precision Medicine Strategies Based on Molecular Mechanisms
The development of drugs based on the this compound scaffold is a prime example of precision medicine in action. By understanding the specific molecular drivers of a patient's cancer, therapies can be tailored for maximum efficacy.
The most prominent examples are the EGFR inhibitors Gefitinib and Erlotinib. benthamdirect.com These drugs, which contain the 4-anilinoquinazoline core, are particularly effective in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene. benthamdirect.comresearchgate.net These mutations lead to a state of "oncogene addiction," where the cancer cells are highly dependent on EGFR signaling for their survival and proliferation. By selectively inhibiting this driver oncogene, these drugs can induce dramatic tumor responses in the right patient population.
The success of these first-generation inhibitors has paved the way for further precision medicine strategies. For instance, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation in EGFR, has driven the development of next-generation inhibitors. nih.gov These newer compounds, often built upon the same quinazoline scaffold, are designed to overcome this resistance mechanism, extending the benefits of targeted therapy.
Furthermore, the development of dual-target and pan-inhibitors, like Lapatinib (EGFR/HER2) and Vandetanib (RET, VEGFR, and EGFR), showcases a more complex precision medicine approach. nih.gov These drugs are effective in cancers driven by multiple signaling pathways or in tumors that have developed resistance to single-target agents. The this compound scaffold provides the foundational structure for achieving the desired polypharmacology.
Future Directions in Drug Discovery and Translational Research
The versatility of the this compound scaffold continues to make it a fertile ground for drug discovery and translational research. Several key avenues are being actively explored.
One major focus is the development of inhibitors that can overcome the challenge of acquired resistance to current therapies. benthamdirect.com This includes the design of covalent inhibitors that form an irreversible bond with the target kinase, as well as allosteric inhibitors that bind to a site other than the ATP-binding pocket, potentially being effective against mutations that alter the primary binding site.
Another promising direction is the expansion of the target space beyond the well-trodden path of EGFR and HER2. Researchers are exploring the modification of the quinazoline scaffold to inhibit other kinases implicated in cancer, such as those involved in cell cycle regulation and DNA damage repair. nih.gov For example, the development of dual inhibitors targeting both a kinase and another critical cancer-related protein, such as a histone deacetylase (HDAC), is an emerging strategy to achieve synergistic anti-tumor effects. mdpi.com
The exploration of novel delivery systems and combination therapies also represents a significant future direction. Encapsulating quinazoline-based drugs in nanoparticles could improve their solubility, bioavailability, and tumor-specific targeting. Furthermore, combining these targeted agents with immunotherapy or conventional chemotherapy holds the potential to enhance their efficacy and overcome resistance.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
